molecular formula C13H9BrClNO B2371025 N-(2-bromophenyl)-4-chlorobenzamide CAS No. 37038-65-6

N-(2-bromophenyl)-4-chlorobenzamide

Cat. No.: B2371025
CAS No.: 37038-65-6
M. Wt: 310.58
InChI Key: GYMKCUYDMAFXQR-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-chlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring and a chlorine atom attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-chlorobenzamide typically involves the reaction of 2-bromoaniline with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and chlorine atoms on the aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Nucleophilic Substitution: The amide group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine or chlorine atoms.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include halogenated derivatives of this compound.

    Nucleophilic Substitution: Products include substituted amides with various nucleophiles.

    Reduction: Products include amine derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(2-bromophenyl)-4-chlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets.

Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of inhibitors or modulators of specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-chlorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromine and chlorine atoms can influence the compound’s binding affinity and selectivity for its molecular targets. The amide group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    N-(2-bromophenyl)-4-nitrobenzamide: This compound has a nitro group instead of a chlorine atom, which can significantly alter its chemical and biological properties.

    N-(2-chlorophenyl)-4-chlorobenzamide: This compound has a chlorine atom instead of a bromine atom on the phenyl ring, which can affect its reactivity and applications.

    N-(2-bromophenyl)-4-methylbenzamide: This compound has a methyl group instead of a chlorine atom, which can influence its physical and chemical properties.

Uniqueness: N-(2-bromophenyl)-4-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and potential applications. The combination of these halogens can provide a balance of electronic and steric effects, making it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

N-(2-bromophenyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMKCUYDMAFXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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